molecular formula C9H10N2O3 B1466041 methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate CAS No. 1188528-92-8

methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate

Cat. No.: B1466041
CAS No.: 1188528-92-8
M. Wt: 194.19 g/mol
InChI Key: HZBYQHRSVPSNCP-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-13-9(12)6-4-7-8(11-5-6)14-3-2-10-7/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBYQHRSVPSNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate, also referred to as 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid methyl ester, is a nitrogen-containing heterocyclic compound. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₀N₂O₃
  • Molecular Weight : 194.19 g/mol
  • CAS Number : 1188528-92-8

Biological Activity Overview

Research indicates that derivatives of pyrido-oxazine compounds exhibit significant biological activities. The biological effects of this compound are primarily attributed to its interactions with various biological pathways.

  • Inhibition of Enzymatic Activity : Studies have shown that related compounds can inhibit enzymes involved in critical signaling pathways. For instance, they may affect transforming growth factor-beta (TGF-β) signaling pathways associated with fibrosis and cancer progression .
  • Anti-cancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound have been tested for their ability to induce apoptosis in cancer cells .
  • Antimicrobial Activity : There is emerging evidence that certain pyrido-oxazine derivatives possess antimicrobial properties. These compounds can disrupt bacterial cell walls or inhibit essential metabolic processes .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer models. The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines.
  • Mechanism : Flow cytometry analysis revealed that the compound induces apoptosis through the intrinsic pathway by increasing the levels of pro-apoptotic proteins .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine derivatives against pathogens such as Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be as low as 50 µg/mL for some derivatives.
  • Mechanism : The compounds were found to disrupt bacterial membrane integrity and inhibit protein synthesis .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Methyl 5-chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazineStructureInhibits TGF-β signaling; anti-cancer
Methyl 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazineStructureAntimicrobial; cytotoxic
Methyl 7-methyl-1H-pyrido[2,3-b][1,4]oxazineStructureCytotoxic against NCI cell lines

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Potential
Research indicates that compounds with a pyrido[2,3-b][1,4]oxazine structure may exhibit anticancer properties. A study highlighted that heterocyclic compounds can interact with biological pathways associated with cancer cell proliferation and survival. Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate has been investigated for its potential to inhibit tumor growth in various cancer models, particularly through mechanisms involving apoptosis and cell cycle arrest .

2. Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is a significant factor in neurodegenerative diseases like Alzheimer's and Parkinson's . The mechanism involves modulation of oxidative stress markers and enhancement of antioxidant enzyme activity.

Agricultural Applications

1. Pesticide Development
this compound has shown promise as a lead compound in the development of novel pesticides. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for further research in agrochemical formulations . Field trials have indicated effective pest control with minimal toxicity to non-target organisms.

Materials Science

1. Polymer Synthesis
The unique structure of this compound allows it to be used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices can improve their performance in various applications .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated significant inhibition of tumor growth in vitro and in vivo models .
Neuroprotection ResearchNeurobiologyShowed reduction in oxidative stress markers in neuronal cell cultures .
Field TrialsAgricultureEffective pest control observed with low environmental impact .
Polymer DevelopmentMaterials ScienceEnhanced mechanical properties and thermal stability in synthesized polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.